(2-Aminocyclopentyl)methanol hydrochloride

Catalog No.
S12161020
CAS No.
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Aminocyclopentyl)methanol hydrochloride

Product Name

(2-Aminocyclopentyl)methanol hydrochloride

IUPAC Name

(2-aminocyclopentyl)methanol;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H

InChI Key

DJZSFZUZNGAAID-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N)CO.Cl

(2-Aminocyclopentyl)methanol hydrochloride is a chemical compound with the molecular formula C6H13NOHClC_6H_{13}NO\cdot HCl. It appears as a white crystalline powder that is soluble in water. The compound features a cyclopentane ring with an amino group and a hydroxyl group, making it structurally unique among similar compounds. Its synthesis and applications are of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis .

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
  • Reduction: The compound can be reduced to yield different derivatives.
  • Substitution: The amino group can participate in substitution reactions, leading to various substituted derivatives.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Substitution reactions may involve alkyl halides or acyl chlorides .

This compound has been studied for its potential biological activities, particularly its interaction with neurotransmitter systems. It is structurally related to pseudoephedrine, suggesting possible adrenergic agonist activity. Such activity may lead to effects similar to those of decongestants, including vasoconstriction and increased blood pressure. Its pharmacokinetic profile indicates good absorption and distribution in biological systems, making it a candidate for further pharmacological studies .

The synthesis of (2-Aminocyclopentyl)methanol hydrochloride typically involves the following steps:

  • Reduction of Cyclopentanone: A precursor like 2-cyclopentenone is reduced using sodium borohydride.
  • Introduction of the Amino Group: Ammonia is added to introduce the amino group.
  • Formation of Hydrochloride Salt: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial methods for synthesis follow similar routes but are optimized for larger scale production, ensuring high yields and purity through controlled reaction conditions .

(2-Aminocyclopentyl)methanol hydrochloride has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules.
  • Biology: The compound is investigated for its effects on enzyme interactions and cellular processes.
  • Medicine: Research focuses on its potential therapeutic properties related to neurotransmitter modulation.
  • Industry: It is used in developing new materials and chemical processes .

Studies on (2-Aminocyclopentyl)methanol hydrochloride have primarily focused on its interaction with adrenergic receptors due to its structural similarities with known adrenergic agonists. These interactions may influence vasoconstriction and other physiological responses, making it relevant in pharmacological research aimed at understanding drug-receptor dynamics .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural characteristics with (2-Aminocyclopentyl)methanol hydrochloride, including:

  • Pseudoephedrine: A common decongestant with similar adrenergic activity.
  • Cis-(2-Aminocyclopentyl)methanol: Offers similar structural features but differs in stereochemistry.
  • Trans-(2-Aminocyclopentyl)methanol hydrochloride: Another stereoisomer that may exhibit different biological activities.

Comparison Table

Compound NameMolecular FormulaKey Features
(2-Aminocyclopentyl)methanol hydrochlorideC6H13NOHClC_6H_{13}NO\cdot HClUnique cyclopentane structure; potential adrenergic activity
PseudoephedrineC10H15NOC_{10}H_{15}NOWell-known decongestant; widely used
Cis-(2-Aminocyclopentyl)methanolC6H13NOC_6H_{13}NODifferent stereochemistry; potential variations in activity
Trans-(2-Aminocyclopentyl)methanol hydrochlorideC6H14ClNOC_6H_{14}ClNOAnother stereoisomer; may have distinct pharmacological properties

The unique structure of (2-Aminocyclopentyl)methanol hydrochloride allows it to interact differently within biological systems compared to its analogs, highlighting its significance in research and potential therapeutic applications .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

151.0763918 g/mol

Monoisotopic Mass

151.0763918 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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